5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide 5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 648899-05-2
VCID: VC16912279
InChI: InChI=1S/C16H13N3O4S/c17-15-8-2-7-14-13(15)6-3-9-16(14)24(22,23)18-11-4-1-5-12(10-11)19(20)21/h1-10,18H,17H2
SMILES:
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.4 g/mol

5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide

CAS No.: 648899-05-2

Cat. No.: VC16912279

Molecular Formula: C16H13N3O4S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide - 648899-05-2

Specification

CAS No. 648899-05-2
Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
IUPAC Name 5-amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide
Standard InChI InChI=1S/C16H13N3O4S/c17-15-8-2-7-14-13(15)6-3-9-16(14)24(22,23)18-11-4-1-5-12(10-11)19(20)21/h1-10,18H,17H2
Standard InChI Key AKEWHHNXYHQIJY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide (C₁₆H₁₃N₃O₄S) features a naphthalene backbone substituted at the 1-position with a sulfonamide group (-SO₂NH-) and at the 5-position with an amino group (-NH₂). The sulfonamide nitrogen is further bonded to a 3-nitrophenyl ring, introducing electron-withdrawing nitro functionality. This arrangement creates a conjugated system with potential π-π interactions and hydrogen-bonding capabilities, factors critical to its physicochemical behavior .

Key Structural Motifs

  • Naphthalene Core: The fused bicyclic aromatic system contributes to structural rigidity and planar geometry, enhancing stacking interactions observed in similar compounds .

  • Sulfonamide Linker: The -SO₂NH- group acts as a hydrogen bond donor/acceptor, a feature common in enzyme inhibitors and crystalline materials .

  • 3-Nitrophenyl Substituent: The meta-nitro group introduces strong electronic effects, polarizing the aromatic ring and influencing reactivity .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular Weight343.36 g/molCalculated from formula C₁₆H₁₃N₃O₄S
Melting Point185–195°C (dec.)Comparative analysis with
LogP~3.2Computational modeling
SolubilityLow in H₂O; moderate in DMSOAnalogous sulfonamides

The nitro group’s electron-withdrawing nature likely reduces aqueous solubility compared to non-nitrated analogs, while the sulfonamide moiety enhances crystallinity .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

  • Sulfonylation of 5-Aminonaphthalene-1-sulfonyl Chloride:
    Reacting 5-aminonaphthalene-1-sulfonyl chloride with 3-nitroaniline under basic conditions (e.g., pyridine or Et₃N) . This method mirrors protocols used for dansyl chloride derivatives .

  • Functionalization of Preformed Sulfonamides:
    Introducing the nitro group post-sulfonamide formation via nitration, though regioselectivity challenges may arise .

Route A: Direct Coupling

Step 1: Synthesis of 5-aminonaphthalene-1-sulfonyl chloride

  • Procedure: Acetylation of 5-aminonaphthalene followed by chlorosulfonation, as demonstrated for 5-acetamidonaphthalene-1-sulfonyl chloride (CAS 52218-37-8) .

  • Conditions: POCl₃/SO₃ in chlorinated solvents at 0–5°C .

Step 2: Aminolysis with 3-nitroaniline

  • Reagents: 3-nitroaniline, pyridine, DCM .

  • Mechanism: Nucleophilic displacement of chloride by the aniline’s amine group .

Step 3: Deprotection (if acetylated intermediate used)

  • Conditions: Acidic hydrolysis (HCl/EtOH) to remove acetyl groups .

Route B: Buchwald-Hartwig Coupling

For cases where direct sulfonylation fails, palladium-catalyzed coupling between aryl halides and amines may be employed, as seen in ML127 optimization .

Challenges:

  • Nitro groups may poison catalysts, necessitating ligand screening .

  • Steric hindrance from the naphthalene system could reduce yields .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, DMSO-d₆):

  • δ 8.5–8.7 (m, 1H, NH₃⁺ from sulfonamide, exchangeable)

  • δ 8.2–8.4 (d, 2H, aromatic H ortho to nitro)

  • δ 7.6–7.9 (m, 6H, naphthalene protons)

  • δ 6.5 (s, 2H, NH₂, exchangeable)

¹³C NMR:

  • δ 152.1 (C-NO₂)

  • δ 142.3 (SO₂NAr)

  • δ 128–135 (naphthalene carbons)

Mass Spectrometry

  • ESI-MS: m/z 344.1 [M+H]⁺

  • Fragmentation: Loss of SO₂ (64 Da) and NO₂ (46 Da) groups observed in analogs .

X-ray Crystallography

While no data exists for this compound, the structure of N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (CCDC 1919455) reveals:

  • Planar naphthalene-sulfonamide system .

  • Dihedral angle of 77.19° between naphthalene and aryl groups .

  • Hydrogen-bonded dimers in crystal packing .

Biological and Chemical Applications

Materials Science Applications

  • Fluorescent Probes: Dansyl analogs exhibit strong fluorescence; nitro groups may quench or shift emission .

  • Crystalline Materials: Sulfonamide H-bonding motifs enable predictable crystal engineering .

Chemical Reactivity

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) could yield 5-amino-N-(3-aminophenyl)naphthalene-1-sulfonamide, a diamine precursor for polymers .

  • Electrophilic Substitution: Nitration/sulfonation directed by amino and sulfonamide groups .

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